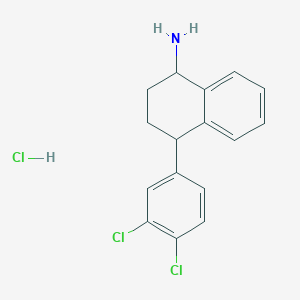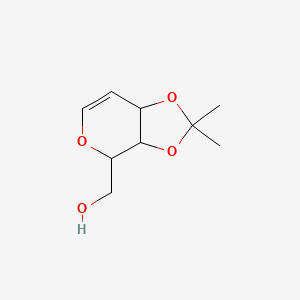
3,4-O-Isopropylidene-D-galactal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-O-Isopropylidene-D-galactal is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group that protects the hydroxyl groups at the 3 and 4 positions of the galactal molecule. It is widely used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Preparation Methods
3,4-O-Isopropylidene-D-galactal can be synthesized from D-galactose through a series of chemical reactions. One common method involves the protection of the hydroxyl groups at the 3 and 4 positions using acetone and an acid catalyst to form the isopropylidene group . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,4-O-Isopropylidene-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines.
Scientific Research Applications
3,4-O-Isopropylidene-D-galactal is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 3,4-O-Isopropylidene-D-galactal involves its ability to act as a glycosyl donor in glycosylation reactions. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. The compound can form glycosidic bonds with various acceptors, facilitated by catalysts such as acids or transition metals . The molecular targets and pathways involved include the formation of glycosidic linkages and the activation of glycosyl donors.
Comparison with Similar Compounds
3,4-O-Isopropylidene-D-galactal is unique due to its specific protective group and its reactivity in glycosylation reactions. Similar compounds include:
3,4,6-Tri-O-acetyl-D-galactal: Another protected form of D-galactose used in similar synthetic applications.
2,35,6-Di-O-isopropylidene-D-allofuranose: A furanoid glycal with similar protective groups and reactivity.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: Another isopropylidene-protected galactose derivative used in carbohydrate synthesis.
These compounds share similar protective groups and are used in the synthesis of complex carbohydrates and glycosides, but this compound is particularly valued for its specific reactivity and applications in glycosylation reactions.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methanol |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3 |
InChI Key |
XBOGNGNNKYTRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C=COC(C2O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


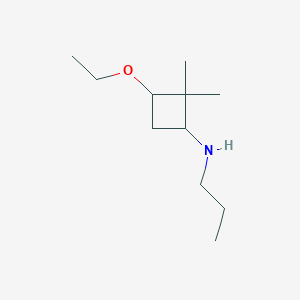
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)

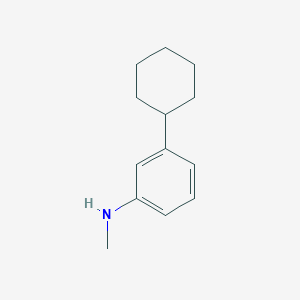
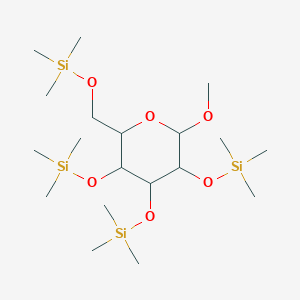
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)
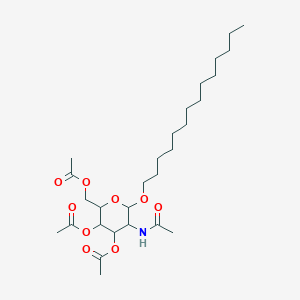

![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
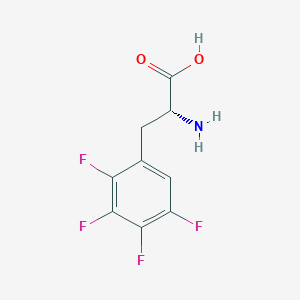
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
